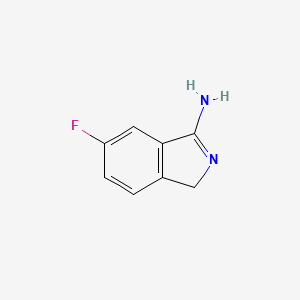

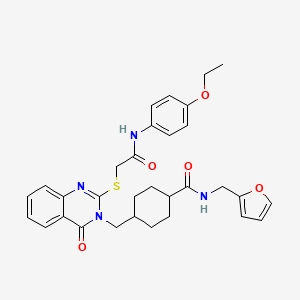

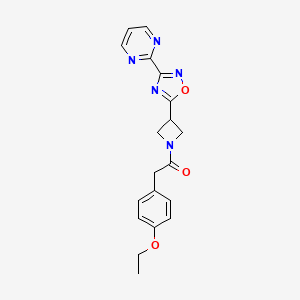

4-((3-Chloro-4-fluorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((3-Chloro-4-fluorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride” is a chemical compound with a molecular weight of 522.41 . It is a solid substance stored at room temperature in an inert atmosphere .

Synthesis Analysis

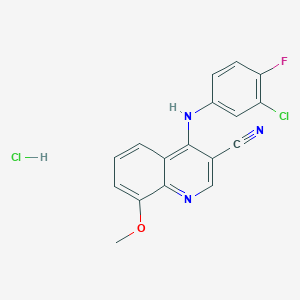

The synthesis of similar compounds has been reported in the literature . An improved three-step process for the synthesis of gefitinib, a compound with a similar structure, has been discussed. This process involves the synthesis, isolation, and characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide hydrochloride . The InChI code for this compound is 1S/C24H25ClFN5O3.ClH/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1H/b4-3+;/t16-;/m0./s1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The crude compound N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine was crystallized using isopropanol .Physical and Chemical Properties Analysis

The compound is a solid substance stored at room temperature in an inert atmosphere . It has a molecular weight of 522.41 .Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those structurally similar to the specified compound, have been investigated for their corrosion inhibition properties. A computational study on novel quinoline derivatives demonstrated their potential as corrosion inhibitors for iron. These derivatives show promising results in terms of their binding energies and inhibition efficiencies, suggesting that quinoline compounds could be effective in protecting metals against corrosion (Erdoğan et al., 2017).

Antimicrobial Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study on the facile synthesis of tetrahydropyrimido quinoline derivatives reported the antimicrobial activity of selected compounds, indicating the potential of quinoline compounds in fighting bacterial infections (Elkholy & Morsy, 2006).

Antitumor Activities

Research into quinoline derivatives has extended into the evaluation of their antitumor activities. A study highlighted the synthesis of novel 4-aminoquinazoline derivatives that showed activities against Bcap-37 cell proliferation, indicating the compound's potential role in developing new anticancer treatments (Li, 2015).

Corrosion Inhibition Mechanism

Another study focused on the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, investigating their use as sustainable corrosion inhibitors for mild steel in acidic conditions. The findings suggest that these compounds can serve as effective corrosion inhibitors, with their performance attributed to the formation of a protective layer on the metal surface (Verma et al., 2015).

Biological Activity

Synthesis and characterization of new pyran derivatives based on 8-hydroxyquinoline have been conducted, with studies showing that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that quinoline derivatives can be potent antibacterial agents (Rbaa et al., 2019).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN3O.ClH/c1-23-15-4-2-3-12-16(10(8-20)9-21-17(12)15)22-11-5-6-14(19)13(18)7-11;/h2-7,9H,1H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJIBQMQMABZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC(=C(C=C3)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2671292.png)

![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B2671297.png)

![N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2671298.png)

![N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide](/img/structure/B2671300.png)

![4-[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2671309.png)

![3-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2671311.png)